molecular formula C18H20N2O3S B2493772 N-benzyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxamide CAS No. 860610-40-8

N-benzyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxamide

Cat. No. B2493772
M. Wt: 344.43
InChI Key: GAUHAYZXKLHOAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide and related compounds involves multiple steps, including ring closure reactions, oxidations, and substitutions. Parallel solution-phase synthesis has been explored for generating derivatives, showcasing the versatility in functionalizing the molecule for different purposes (Wang et al., 2007).

Molecular Structure Analysis

The molecular structure of related thiazinan-4-yl derivatives has been elucidated through techniques like X-ray diffraction, revealing insights into the conformation and stereochemistry of these molecules. For instance, studies have detailed the crystalline structure of derivatives, highlighting orthogonal arrangements between rings and deviations due to steric hindrance (Samipillai et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide derivatives include transformations under various conditions, leading to novel compounds with potential biological activities. For example, the synthesis of novel biologically active derivatives showcases the molecule's capacity to engage in reactions yielding compounds with antimicrobial and antioxidant activities (Zia-ur-Rehman et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in various fields. The structural analysis contributes to understanding these properties, although specific studies detailing the physical properties of N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide were not identified in the search results.

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activity, and interaction with other molecules, are areas of active research. The synthesis and reactivity studies provide a foundation for exploring these properties in depth. For example, the synthesis of derivatives with different substituents leads to compounds with varied biological activities, illustrating the impact of chemical modifications on the molecule's properties (Ahmad et al., 2012).

Scientific Research Applications

  • HCV NS5B Polymerase Inhibition :

    • Compounds related to N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide have shown potent inhibitory activities against HCV NS5B polymerase. This is highlighted in the study of analogs with similar structures, which demonstrated significant biochemical and replicon assay activities (Ellis et al., 2008).
  • Antitumor Activity :

    • Similar structures to N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide have been synthesized and found to possess in vitro antitumor activity. This is evident from the synthesis of 6-chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives, which displayed significant antitumor effects in screenings by the National Cancer Institute (Brzozowski et al., 2003).
  • Stem Cell Research Application :

    • The compound thiazovivin, closely related to N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide, is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This application is crucial in stem cell research, where the efficient generation of stem cells is a major focus (Ries et al., 2013).
  • Corrosion Inhibition :

    • Benzothiazole derivatives, which share structural similarities with N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide, have shown potential as corrosion inhibitors for carbon steel in acidic solutions. This application is significant in the field of materials science and engineering (Hu et al., 2016).

properties

IUPAC Name

N-benzyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)20-10-12-24(22,23)13-11-20/h1-9H,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUHAYZXKLHOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxamide

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